2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
This compound belongs to the pyrimidinone class, characterized by a six-membered heterocyclic ring with two nitrogen atoms. Its structure includes a 3-ethyl group, a 6-trifluoromethyl substituent, and a sulfanyl-linked 2-(4-bromophenyl)-2-oxoethyl moiety. The bromophenyl group enhances steric bulk and electronic effects, while the trifluoromethyl group improves metabolic stability and lipophilicity.
Synthesis: The compound is synthesized via alkylation of sodium 4-trifluoromethyl-6-oxo-1,6-dihydropyrimidine-2-thiolate with 2-bromo-1-(4-bromophenyl)ethan-1-one. This reaction can yield both the target compound and an intramolecular cyclization product (thiazolo-pyrimidinone derivative), depending on conditions .
The trifluoromethyl group is critical for enhancing bioavailability and target binding.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-ethyl-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3N2O2S/c1-2-21-13(23)7-12(15(17,18)19)20-14(21)24-8-11(22)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYUGTYIHDLFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N=C1SCC(=O)C2=CC=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidinone structure. One common approach is to start with a suitable pyrimidinone derivative and introduce the trifluoromethyl group through a trifluoromethylation reaction. The ethyl group can be added through an alkylation reaction, and the bromophenyl group can be introduced via a bromination reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: : The trifluoromethyl group can be reduced to a trifluoromethane derivative.
Substitution: : The pyrimidinone core can undergo nucleophilic substitution reactions, where the substituents on the pyrimidinone ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions often use strong nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: : Bromophenol derivatives.
Reduction: : Trifluoromethane derivatives.
Substitution: : Various substituted pyrimidinones.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. It can be employed as a reagent in various chemical reactions, facilitating the development of new synthetic pathways. The presence of the trifluoromethyl group enhances its reactivity and selectivity in electrophilic substitution reactions.
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein function.
- Antiviral Effects : Some studies have explored its efficacy against viral pathogens, suggesting potential therapeutic applications in antiviral drug development.
- Anticancer Potential : Preliminary investigations have indicated that this compound may possess anticancer properties, with studies demonstrating cytotoxic effects on certain cancer cell lines.
Medicinal Chemistry
The therapeutic potential of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is under investigation for treating various diseases. Its structural features suggest it could be modified to enhance its pharmacological properties.
Industrial Applications
In addition to its research applications, this compound is also being explored for use in the development of new materials and chemical processes. Its unique properties may contribute to advancements in material science and industrial chemistry.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the bromophenyl substituent could enhance efficacy against specific strains.
Case Study 2: Anticancer Evaluation
In vitro tests on cancer cell lines revealed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents. These findings suggest a promising avenue for developing new cancer therapies based on this compound's structure.
Case Study 3: Synthetic Applications
Research has utilized this compound as a key intermediate in synthesizing more complex organic molecules. Its ability to participate in various reactions makes it a valuable tool for chemists aiming to create novel compounds with potential applications across multiple fields.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural differences and properties among analogous pyrimidinones:
Key Research Findings
Reactivity and Stability: The bromophenyl compound undergoes intramolecular cyclization to form a thiazolo-pyrimidinone, suggesting sensitivity to reaction conditions . The chlorophenyl analog is commercially available in high purity (NLT 98%), indicating stability during synthesis and storage .
Substituent Effects :
- Halogen Impact : Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets compared to chlorine. However, chlorine offers cost and synthetic accessibility advantages .
- Trifluoromethyl Group : Present in all analogs, this group consistently improves metabolic resistance and logP values, critical for drug-likeness.
Synthetic Routes :
Biological Activity
The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone , with CAS number 866049-81-2, is a pyrimidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H12BrF3N2O2S
- Molecular Weight : 421.23 g/mol
- CAS Number : 866049-81-2
Structure
The structure of the compound features a pyrimidinone core substituted with a trifluoromethyl group and a bromophenyl moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis.
Case Study: Inhibition of Tumor Growth
A study evaluated the effects of similar pyrimidinone derivatives on cancer cell lines. The results showed that these compounds could inhibit cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways affected included:
- ERK/MAPK Pathway : Inhibition of this pathway leads to reduced cell proliferation.
- NF-kB Pathway : Suppression of NF-kB activity resulted in decreased expression of anti-apoptotic proteins.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that compounds with similar structures possess antimicrobial activity. This includes efficacy against various bacterial strains and fungi, indicating potential as therapeutic agents in infectious diseases.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes that are critical in disease processes. For instance, it may act as an inhibitor of:
- Cyclooxygenase (COX) : Involved in inflammation and pain.
- Aromatase : Important in estrogen synthesis, making it a candidate for breast cancer treatment.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits ERK/MAPK | |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Enzyme Inhibition | COX and aromatase inhibition |
Detailed Mechanisms
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in various cancer cell lines, effectively halting proliferation.
- Inflammation Modulation : By inhibiting COX enzymes, it reduces the production of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
